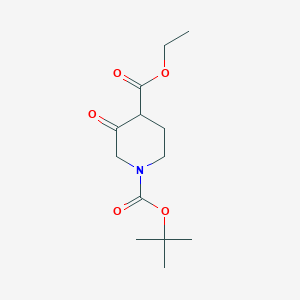

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTXJAXKORIYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578886 | |

| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71233-25-5 | |

| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71233-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

This technical guide provides a detailed overview of the primary synthesis pathway for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, commencing with the formation of a piperidine ring via Dieckmann condensation, followed by a one-pot debenzylation and N-protection step. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Synthesis Pathway

The principal route for synthesizing 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate involves two major transformations:

-

Dieckmann Condensation: An acyclic amino diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, undergoes an intramolecular cyclization in the presence of a strong base to form the 3-oxopiperidine ring structure.

-

Debenzylation and N-Boc Protection: The N-benzyl protecting group is removed via catalytic hydrogenation, and the secondary amine is concurrently protected with a tert-butoxycarbonyl (Boc) group in a one-pot reaction to yield the final product.

This sequence is efficient and provides the target molecule with high purity and yield.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride via Dieckmann Condensation

This step involves the base-mediated intramolecular cyclization of an N,N-disubstituted amino diester.

Experimental Protocol:

A suitable acyclic precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran or toluene.[1] A strong base, typically a sodium or potassium alkoxide like sodium ethoxide or potassium tert-butoxide, is then added to initiate the intramolecular condensation.[1] The reaction mixture is stirred, often at room temperature or with gentle heating, until completion is observed by a monitoring technique like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and an acidic workup is performed. The pH is carefully adjusted to 1-2 with hydrochloric acid to precipitate the product as its hydrochloride salt.[1] The crude product is then collected by filtration and can be further purified by crystallization.[1]

| Parameter | Value/Reagent | Source |

| Starting Material | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | [1] |

| Base | Sodium ethoxide, Potassium tert-butoxide | [1] |

| Solvent | Tetrahydrofuran, Toluene, Benzene | [1] |

| Acid for Workup | Hydrochloric Acid (to pH 1-2) | [1] |

| Product | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | [1][2] |

Step 2: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

This key step transforms the N-benzyl intermediate into the final N-Boc protected product.

Experimental Protocol:

In a Parr autoclave, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is dissolved in anhydrous ethanol.[3] To this solution, a palladium on carbon catalyst (10% Pd/C), di-tert-butyl dicarbonate (Boc₂O), and sodium carbonate are added.[3] The autoclave is sealed and charged with hydrogen gas to a pressure of 38 bar. The reaction mixture is then heated to 50°C and stirred for approximately 48 hours.[3] After the reaction is complete, the autoclave is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude oil. This crude product is then purified using column chromatography on silica gel.[3]

| Parameter | Value/Reagent | Source |

| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | [3] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium Carbonate (Na₂CO₃) | [3] |

| Solvent | Anhydrous Ethanol (EtOH) | [3] |

| Hydrogen Pressure | 38 bar | [3] |

| Temperature | 50°C | [3] |

| Reaction Time | 48 hours | [3] |

| Purification | Column Chromatography (Hexane/Ethyl Acetate) | [3] |

| Product | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | [3] |

| Yield | 100% (reported) | [3] |

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Step 1: Dieckmann Condensation to form the piperidine ring.

Caption: Step 2: Debenzylation and concurrent N-Boc protection.

References

Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of a common and effective synthetic route, including detailed experimental protocols, tabulated quantitative data, and a visual representation of the experimental workflow.

Introduction

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. Its piperidine core, substituted with a β-keto ester functionality, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. For instance, it is a reactant used in the synthesis of heteroaryl N-sulfonamides that exhibit cell-death-inducing properties[1]. The presence of the N-Boc protecting group provides stability and allows for selective deprotection under acidic conditions, a common strategy in multi-step organic synthesis.

The primary synthetic strategy for this compound involves a two-step process: the synthesis of an N-benzyl protected precursor followed by a debenzylation and subsequent Boc-protection. The key cyclization to form the 3-oxopiperidine ring is achieved through an intramolecular Dieckmann condensation.

Synthetic Pathway Overview

The synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is typically achieved in two main stages:

-

Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: This intermediate is formed via the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by a base-mediated intramolecular Dieckmann condensation.

-

Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: The N-benzyl group of the precursor is removed by catalytic hydrogenation, and the secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Stage 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

This stage involves the initial formation of the piperidine ring structure.

Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate

-

Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent.

-

Add 4-halogenated ethyl butyrate and an alkali.

-

Allow the reaction to proceed to completion to yield the intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate[2].

Step 2: Dieckmann Condensation

-

The intermediate from the previous step is treated with a strong base such as sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, or sodium ethoxide in an organic solvent like ethyl acetate, tetrahydrofuran, toluene, or benzene[2].

-

This intramolecular condensation reaction forms the cyclic β-keto ester.

-

The reaction is then worked up with an acid to yield ethyl 1-benzyl-3-oxopiperidine-4-carboxylate[2].

Step 3: Hydrochloride Salt Formation

-

The resulting ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is treated with a solution of hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt[2].

Stage 2: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

This stage involves the deprotection of the nitrogen atom and subsequent introduction of the Boc protecting group.

Experimental Procedure:

-

A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, 10% Palladium on carbon (Pd/C) catalyst, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃), and anhydrous ethanol (EtOH)[1].

-

Hydrogen gas is introduced into the autoclave to a pressure of 38 bar[1].

-

The reaction mixture is stirred at 50 °C for 48 hours[1].

-

After the reaction is complete, the autoclave is cooled to 25 °C, and the hydrogen pressure is slowly released[1].

-

The catalyst is removed by filtration[1].

-

The filtrate is concentrated under reduced pressure to yield a yellow oil[1].

-

The crude product is purified by column chromatography using a hexane/ethyl acetate (2:1) eluent to afford the final product as a clear oil[1].

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate from its N-benzyl protected precursor.

Table 1: Reagents and Molar Equivalents

| Reagent | Molecular Weight | Amount | Moles | Molar Ratio |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | 297.78 g/mol | 10.0 g | 33.58 mmol | 1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 14.64 g | 67.16 mmol | 2 |

| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 3.56 g | 33.58 mmol | 1 |

| Anhydrous Ethanol (EtOH) | 46.07 g/mol | 100 mL | - | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Hydrogen Pressure | 38 bar |

| Temperature | 50 °C |

| Reaction Time | 48 hours |

| Product Appearance | Clear oil |

| Yield | 9.10 g (100%) |

| Purification Method | Column Chromatography (Hexane:EtOAc 2:1) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

References

An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

CAS Number: 71233-25-5

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and known applications, with a focus on its role as a building block in medicinal chemistry.

Chemical and Physical Properties

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, also known by synonyms such as Ethyl N-Boc-3-Oxopiperidine-4-carboxylate and 1-(tert-Butoxycarbonyl)-3-Oxopiperidine-4-carboxylic acid ethyl ester, is a piperidine derivative.[1] It typically appears as white to light yellow crystals.[1] The presence of a tert-butyl group contributes to its steric bulk and hydrophobic characteristics, which can influence its solubility and reactivity.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 71233-25-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₁NO₅ | [2][3] |

| Molecular Weight | 271.31 g/mol | [3] |

| Appearance | White to light yellow crystals | [1] |

| Purity | Typically ≥94% |

Synthesis and Experimental Protocols

The synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is well-documented. A common method involves the N-acylation and debenzylation of a precursor under hydrogenation conditions.

Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate[4]

Experimental Protocol:

-

Reaction Setup: A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq), 10% Palladium on carbon (Pd/C) catalyst (0.1 g per 1.0 g of starting material), di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), sodium carbonate (Na₂CO₃, 1.0 eq), and anhydrous ethanol as the solvent.

-

Hydrogenation: Hydrogen gas is introduced into the autoclave to a pressure of 38 bar.

-

Reaction Conditions: The reaction mixture is stirred at 50°C for 48 hours.

-

Work-up: After the reaction is complete, the autoclave is cooled to 25°C, and the hydrogen pressure is slowly released.

-

Purification: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield a yellow oil. The crude product is then purified by column chromatography using a hexane/ethyl acetate (2:1) eluent to afford the final product as a clear oil.

The structure of the resulting product is typically confirmed by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[4]

Diagram 1: Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of the target compound.

Applications in Research and Drug Development

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a valuable reactant in the synthesis of more complex molecules, particularly heteroaryl N-sulfonamides, which are known to exhibit cell-death-inducing properties.[4] The piperidine scaffold is a common structural motif in a wide range of biologically active compounds.

Role as a Building Block for Heteroaryl N-Sulfonamides

The synthesis of heteroaryl N-sulfonamides often involves the modification of the piperidine ring of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. While a specific, detailed protocol starting from this exact compound is not widely published, the general synthetic strategies for N-heteroaryl sulfonamides provide a basis for its application. These methods often involve the coupling of a sulfonamide moiety to a heterocyclic core.

Diagram 2: General Application Workflow

Caption: A conceptual workflow for the use of the title compound in synthesis.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in any defined biological signaling pathways. However, the broader class of piperidine derivatives is known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The biological effects of these molecules are highly dependent on the specific substitutions on the piperidine ring. Therefore, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate serves as a crucial starting point for generating libraries of novel compounds for biological screening.

Conclusion

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a well-characterized chemical intermediate with a clear and established synthetic route. Its primary utility for researchers lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications such as heteroaryl N-sulfonamides. While direct biological activity and involvement in signaling pathways have not been reported for this specific compound, its value in drug discovery programs is significant as a scaffold for generating novel chemical entities for biological evaluation.

References

- 1. 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | C13H23NO5 | CID 23553894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | 71233-25-5 [chemicalbook.com]

- 5. ajchem-a.com [ajchem-a.com]

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

For researchers, scientists, and drug development professionals, a thorough understanding of the physical and chemical properties of synthetic intermediates is paramount for the successful design and execution of research and development projects. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5) is a key building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its physical properties, experimental protocols for their determination, and its role in synthetic chemistry.

Core Physical and Chemical Properties

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a piperidine derivative with a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol .[1] Its appearance has been described as both a liquid and as white to light yellow crystals, suggesting that its physical state may vary with purity and ambient conditions.[1][2]

Quantitative Physical Properties

A summary of the available quantitative physical data for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₅ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| Appearance | Liquid / White to light yellow crystals | [1][2] |

| Boiling Point | 364.6 ± 42.0 °C (Predicted) | [1] |

| pKa | 11.17 ± 0.20 (Predicted) | [1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail standard laboratory protocols for measuring key physical properties of organic compounds like 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus.[5]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (Capillary Method):

-

Sample Preparation: A few drops of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[6][7]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or on a heating block.[6][7]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

Density is the mass of a substance per unit volume.

Protocol (For a solid):

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the final volume is recorded. The volume of the solid is the difference between the final and initial volume readings.[9][10]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Protocol (For a liquid):

-

Mass Measurement: A clean, dry pycnometer (specific gravity bottle) or a volumetric flask is weighed empty.

-

Volume Measurement: The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the container.[11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol (Qualitative):

-

Sample Preparation: A small, measured amount of the solute (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.[12]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[13] The sample is observed to determine if it has dissolved completely, partially, or not at all.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dichloromethane, toluene) to create a solubility profile. For compounds with acidic or basic functional groups, solubility in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) is also tested to provide further structural information.

Synthesis and Role in Drug Discovery

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in many pharmaceuticals due to its ability to interact with biological targets.[14][15]

Synthesis Workflow

The synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate typically involves the protection and functionalization of a piperidine precursor. A general synthetic approach is outlined in the diagram below.

Caption: Synthetic pathway for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

This process involves the removal of the N-benzyl protecting group via hydrogenolysis and the simultaneous protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[2]

Role in Drug Discovery

Piperidine derivatives are integral to the development of new therapeutic agents across various disease areas. The structural features of the piperidine ring allow for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets such as receptors and enzymes.

Caption: The central role of the piperidine scaffold in the drug discovery process.

The use of intermediates like 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate allows for the systematic modification of the piperidine core, leading to the generation of libraries of compounds for biological screening and the eventual identification of promising drug candidates.[16] This compound, in particular, is a reactant used in the synthesis of heteroaryl N-sulfonamides which have demonstrated cell-death-inducing properties.[2]

References

- 1. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester - Protheragen [protheragen.ai]

- 2. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | 71233-25-5 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chm.uri.edu [chm.uri.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

Spectroscopic Analysis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5). This piperidine derivative is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and successful application in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: 1-tert-Butyl 4-ethyl 3-oxo-1,4-piperidinedicarboxylate

-

Synonyms: Ethyl 1-N-Boc-3-oxopiperidine-4-carboxylate, 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester[1]

-

CAS Number: 71233-25-5[1]

-

Molecular Formula: C₁₃H₂₁NO₅

-

Molecular Weight: 271.31 g/mol

Spectral Data Summary

The following tables outline the anticipated spectral data for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Note: The quantitative data in these tables is predicted based on the chemical structure, as specific experimental values were not available in the searched literature. Researchers should obtain experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~4.20 | Quartet (q) | ~7.1 | 2H | -OCH₂CH₃ |

| ~4.0-3.8 | Multiplet (m) | - | 2H | Piperidine ring protons |

| ~3.6-3.4 | Multiplet (m) | - | 2H | Piperidine ring protons |

| ~2.7-2.5 | Multiplet (m) | - | 2H | Piperidine ring protons |

| 1.48 | Singlet (s) | - | 9H | -C(CH₃)₃ |

| ~1.28 | Triplet (t) | ~7.1 | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~205 | C | C=O (Ketone) |

| ~170 | C | C=O (Ethyl Ester) |

| ~154 | C | C=O (Boc) |

| ~80 | C | -C(CH₃)₃ |

| ~61 | CH₂ | -OCH₂CH₃ |

| ~50-40 | CH₂ | Piperidine ring carbons |

| ~28 | CH₃ | -C(CH₃)₃ |

| ~14 | CH₃ | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1745 | Strong | C=O stretch (Ketone) |

| ~1735 | Strong | C=O stretch (Ethyl Ester) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1160 | Strong | C-O stretch (Carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 272.1447 | [M+H]⁺ | Calculated for C₁₃H₂₂NO₅⁺ |

| 216.1025 | [M-C₄H₉O]⁺ | Loss of tert-butoxy group |

| 198.0923 | [M-C₄H₉O₂]⁺ | Loss of tert-butoxycarbonyl group |

| 172.0763 | [M-C₅H₉O₂]⁺ | Loss of Boc group |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integrate the ¹H NMR signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is likely an oil or low-melting solid, the thin-film method is appropriate. Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-containing plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire data over a mass-to-charge (m/z) range of 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Utilize the high-resolution data to confirm the elemental composition of the observed ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Navigating the Solubility of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5). Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document presents solubility data for the closely related structural analog, N-Boc-4-piperidone, to offer valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided, alongside diagrams illustrating a relevant synthetic pathway and the key factors influencing solubility.

Introduction

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its physical state is described as a white to light yellow crystalline solid or a clear oil.[1] Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.

Solubility Data

Table 1: Solubility of N-Boc-4-piperidone

| Solvent | Solubility Classification | Quantitative Data (if available) |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥10 mg/mL[2] |

| Ethanol | Soluble | ≥10 mg/mL[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly Soluble | 1-10 mg/mL[2] |

This data is for a structural analog and should be used as a general guideline. Experimental verification of the solubility of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound like 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Objective: To determine the solubility of the target compound in various solvents at a specified temperature.

Materials:

-

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of the selected solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer and then place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualizations

Experimental Workflow: Synthesis of the Target Compound

The following diagram illustrates a typical synthetic route for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, providing context for its handling and purification where solubility is a key parameter.[1]

References

An In-Depth Technical Guide to the Formation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its formation is primarily achieved through the Dieckmann condensation, an intramolecular cyclization of a diester. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data, offering a practical resource for the synthesis of this important intermediate.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalized derivative, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, offers multiple points for chemical modification, making it a versatile starting material for the synthesis of diverse molecular architectures. The core synthetic strategy for constructing the 3-oxopiperidine ring system is the Dieckmann condensation, an intramolecular variant of the Claisen condensation. This reaction facilitates the formation of cyclic β-keto esters from acyclic diesters in the presence of a strong base.[1][2]

The Dieckmann Condensation: Mechanism of Formation

The formation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate proceeds via the Dieckmann condensation of an N-protected amino diester, specifically a derivative of N,N-bis(ethoxycarbonylethyl)amine. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom during the base-catalyzed cyclization.[3]

The mechanism can be delineated into the following key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups of the acyclic precursor, forming a resonance-stabilized enolate.[2][4]

-

Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.[4]

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group. This results in the formation of the cyclic β-keto ester.[2]

-

Deprotonation of the β-Keto Ester: The product, a β-keto ester, has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base present in the reaction mixture readily removes this proton, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[5]

-

Acidic Work-up: A final acidic work-up step is required to protonate the enolate and yield the neutral 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

References

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

This technical guide provides a detailed overview of the synthetic routes for producing 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a valuable building block in the synthesis of various biologically active molecules, including heteroaryl N-sulfonamides with cell-death-inducing properties.[1] Its structure, featuring a piperidine core with a β-keto ester functionality, makes it amenable to a variety of chemical transformations. This guide will explore the primary synthetic strategies, with a focus on starting materials and detailed experimental protocols.

Synthetic Strategies and Starting Materials

The synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate can be approached through two main strategies: intramolecular cyclization (Dieckmann Condensation) and modification of a pre-existing piperidine ring.

The Dieckmann condensation is a well-established method for the formation of cyclic β-keto esters from diesters.[2][3] In the context of the target molecule, this would involve the intramolecular cyclization of a suitable acyclic diester precursor. The general mechanism involves the formation of an enolate which then attacks the second ester group, leading to the cyclized product after acidic workup.[2]

The starting material for this approach would be a diester of the following general structure:

where R' and R'' are alkyl groups (e.g., ethyl) and Boc is the tert-butyloxycarbonyl protecting group. The synthesis of this acyclic precursor would be a multi-step process.

A more direct and commonly employed method involves the modification of a commercially available or readily synthesized piperidine derivative. A specific and well-documented route starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1] This method involves a one-pot debenzylation and N-Boc protection.

The primary starting materials for this route are:

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous ethanol (EtOH)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1]

Reaction Scheme:

A diagram illustrating the chemical transformation would be placed here in a full whitepaper.

Procedure:

-

A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (Boc₂O, 14.64 g, 67.16 mmol), sodium carbonate (Na₂CO₃, 3.56 g, 33.58 mmol), and anhydrous ethanol (EtOH, 100 ml).

-

Hydrogen gas is introduced into the autoclave to a pressure of 38 bar.

-

The reaction mixture is stirred at 50 °C for 48 hours.

-

After the reaction is complete, the autoclave is cooled to 25 °C, and the hydrogen pressure is slowly released.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a yellow oil.

-

The crude product is purified by column chromatography (eluent: hexane/ethyl acetate, 2:1) to afford the final product as a clear oil.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate as described in the experimental protocol.

| Parameter | Value |

| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |

| Mass of Starting Material | 10.0 g |

| Moles of Starting Material | 33.58 mmol |

| Reagents | |

| Di-tert-butyl dicarbonate (Boc₂O) | 14.64 g (67.16 mmol) |

| 10% Palladium on Carbon (Pd/C) | 1.0 g |

| Sodium Carbonate (Na₂CO₃) | 3.56 g (33.58 mmol) |

| Anhydrous Ethanol (EtOH) | 100 ml |

| Reaction Conditions | |

| Hydrogen Pressure | 38 bar |

| Temperature | 50 °C |

| Reaction Time | 48 hours |

| Product | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate |

| Yield | 9.10 g (100%) |

| Appearance | Clear oil |

Mandatory Visualizations

Caption: Generalized workflow of the Dieckmann Condensation.

Caption: Experimental workflow for the synthesis of the target compound.

References

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key building block in medicinal chemistry.

Chemical Structure and Properties

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 4-position. The presence of a ketone at the 3-position makes it a valuable intermediate for a variety of chemical transformations.

Chemical Structure:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 71233-25-5 |

| Appearance | White to light yellow crystals |

| Predicted Boiling Point | 364.6 ± 42.0 °C |

| Predicted pKa | 11.17 ± 0.20 |

Synthesis

The synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate can be achieved through a multi-step process. A common route involves the protection of a piperidone derivative followed by further functionalization.

Experimental Protocol: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

This protocol describes a representative synthesis of the title compound.

Materials:

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

-

10% Palladium on carbon (Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous ethanol (EtOH)

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrogenolysis and Boc Protection:

-

A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).

-

Hydrogen gas is introduced into the autoclave to a pressure of 38 bar.

-

The reaction mixture is stirred at 50 °C for 48 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, the autoclave is cooled to 25 °C, and the hydrogen pressure is slowly released.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a yellow oil.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (2:1) eluent to afford 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate as a clear oil (9.10 g, 100% yield).[1]

-

Characterization:

The structure of the product can be confirmed by ¹H NMR and HRMS analysis. The purity can be assessed by thin-layer chromatography (TLC) with an expected Rf value of 0.70 in a hexane/ethyl acetate (2:1) system.[1]

Applications in Drug Discovery

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a reactant in the synthesis of heteroaryl N-sulfonamides, which have demonstrated cell-death-inducing properties.[1] The piperidine scaffold is a common motif in many biologically active compounds, and the functional groups on this intermediate allow for diverse chemical modifications.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Caption: Synthetic route to the target compound.

References

An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in medicinal chemistry. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Properties

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, with the CAS number 71233-25-5, is a piperidine derivative featuring a protected amine and a keto-ester functionality.[1][2] Its appearance is reported as a white to light yellow crystalline solid or a clear to yellow oil.[3] This compound serves as a crucial building block in organic synthesis, particularly in the creation of complex heterocyclic structures for pharmaceutical applications.[1][3]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is presented in the tables below. While spectroscopic confirmation through NMR and HRMS has been cited, specific spectral data is not widely available in the public domain.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 71233-25-5 | [1][2] |

| Molecular Formula | C₁₃H₂₁NO₅ | [1][2] |

| Molecular Weight | 271.31 g/mol | [1] |

| Appearance | White to light yellow crystals/clear oil | [3] |

| Boiling Point | 364.6 ± 42.0 °C (Predicted) | [4] |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 11.17 ± 0.20 (Predicted) | [4] |

Table 2: Chromatographic Data

| Technique | Conditions | Rf Value | Source |

| Thin Layer Chromatography (TLC) | Eluent: Hexane/Ethyl Acetate (2:1) | 0.70 | [3] |

Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

The primary reported synthesis of this compound involves a one-pot debenzylation and N-Boc protection of a precursor molecule. An alternative theoretical approach could involve an intramolecular Dieckmann condensation.

Experimental Protocol 1: Debenzylation and N-Boc Protection

This method utilizes ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride as the starting material. The reaction proceeds via catalytic hydrogenation to remove the benzyl group, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.[3]

Materials:

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

-

10% Palladium on carbon (Pd/C) catalyst

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).[3]

-

The autoclave is purged and then pressurized with hydrogen gas to 38 bar.[3]

-

The reaction mixture is stirred at 50 °C for 48 hours.[3]

-

After cooling to 25 °C and releasing the hydrogen pressure, the catalyst is removed by filtration.[3]

-

The filtrate is concentrated under reduced pressure to yield a yellow oil.[3]

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (2:1) eluent to afford the final product as a clear oil (9.10 g, 100% yield).[3]

Potential Synthetic Route: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a characteristic feature of the target molecule.[5][6][7] This suggests that a suitable acyclic amino-diester precursor could be cyclized to form the 3-oxopiperidine ring system.

General Reaction Scheme:

An N-Boc protected amino diester, upon treatment with a strong base (e.g., sodium ethoxide), would undergo intramolecular cyclization to yield the desired 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. The choice of base and solvent is crucial to minimize side reactions.[7]

Applications in Drug Discovery

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a valuable intermediate in the synthesis of biologically active molecules. Its primary documented use is as a reactant in the preparation of heteroaryl N-sulfonamides, which have been shown to induce cell death, indicating potential applications in oncology research.[3]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and application of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Caption: Synthetic workflow for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

Caption: Application in the synthesis of bioactive heteroaryl N-sulfonamides.

References

- 1. CAS 71233-25-5: 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-pi… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. 71233-25-5 | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | Amides | Ambeed.com [ambeed.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

The Versatile Building Block: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in Medicinal Chemistry

For Immediate Release

Shanghai, China – December 23, 2025 – 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key piperidine derivative, is a versatile building block in the synthesis of a variety of pharmaceutically active compounds. Its unique structural features, including a β-keto ester moiety, make it an ideal starting material for the construction of heterocyclic systems, which are prevalent in modern drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective histamine H4 (H4R) and metabotropic glutamate receptor 1 (mGluR1) antagonists, highlighting its significance for researchers in drug development.

Physicochemical Properties

| Property | Value |

| CAS Number | 161498-36-8 |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in most organic solvents |

Application in the Synthesis of Histamine H4 Receptor Antagonists

Histamine H4 receptor antagonists are a promising class of drugs for the treatment of inflammatory and autoimmune disorders. The piperidine core of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate serves as a crucial scaffold for the synthesis of potent H4R antagonists. A key synthetic strategy involves the construction of a pyrimidine ring onto the piperidine core.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Intermediate

A foundational step in the synthesis of many H4R antagonists is the cyclocondensation of the β-keto ester with guanidine to form a 2,4-diaminopyrimidine derivative.

Reaction Scheme:

Materials:

-

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

-

Add 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine intermediate.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Reaction Time | 6-8 hours |

| Purity (by HPLC) | >95% |

This diaminopyrimidine intermediate can then be further functionalized through various reactions, such as N-alkylation or acylation, to produce a library of potential H4R antagonists.

Application in the Synthesis of mGluR1 Antagonists

Metabotropic glutamate receptor 1 (mGluR1) antagonists are being investigated for the treatment of several neurological and psychiatric disorders, including pain and anxiety. The piperidine scaffold is also central to the design of potent and selective mGluR1 antagonists.

Experimental Protocol: Synthesis of a 2-Amino-4-hydroxypyrimidine Intermediate

The synthesis of mGluR1 antagonists often begins with the construction of a 2-amino-4-hydroxypyrimidine ring system through the cyclocondensation of the β-keto ester with urea.

Reaction Scheme:

Materials:

-

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

-

Urea

-

Sodium ethoxide

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

-

Add urea to the solution and stir until it is completely dissolved.

-

Add 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with a suitable acid.

-

Concentrate the mixture in vacuo and purify the residue by recrystallization or column chromatography to yield the 2-amino-4-hydroxypyrimidine intermediate.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 65-75% |

| Reaction Time | 8-10 hours |

| Purity (by HPLC) | >95% |

The resulting 2-amino-4-hydroxypyrimidine can be further modified. For instance, the hydroxyl group can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride, which can then be displaced by various amines to generate a diverse range of mGluR1 antagonists.

Signaling Pathways and Logical Relationships

To understand the mechanism of action of the synthesized antagonists, it is crucial to visualize their target signaling pathways.

Histamine H4 Receptor Signaling Pathway

H4 receptor activation, typically by histamine, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of the MAPK/ERK pathway. H4R antagonists block these downstream effects.

Caption: Histamine H4 Receptor Signaling Pathway.

mGluR1 Signaling Pathway

Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, signals through Gαq/11 proteins. This activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists of mGluR1 prevent these downstream signaling events.

Caption: mGluR1 Signaling Pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel antagonists using 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate as a starting material is outlined below.

Caption: General Experimental Workflow.

Application Notes and Protocols for the Synthesis of 3-Oxopiperidine-4-carboxylates via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxopiperidine-4-carboxylate scaffold is a privileged structural motif found in a wide array of medicinally important compounds and natural products. Its inherent functionalities allow for diverse chemical modifications, making it a valuable building block in drug discovery programs targeting various therapeutic areas, including neurological disorders and oncology. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a robust and efficient method for the construction of the 3-oxopiperidine-4-carboxylate ring system. This document offers detailed application notes and experimental protocols for the synthesis of this important heterocyclic core.

The overall synthetic strategy involves two key stages: the synthesis of an acyclic N-substituted iminodiacetate diester, followed by its base-mediated intramolecular cyclization to yield the target 3-oxopiperidine-4-carboxylate.

Reaction Scheme

Caption: General two-step synthesis of 3-oxopiperidine-4-carboxylates.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 3-oxopiperidine-4-carboxylates via the Dieckmann condensation.

| Entry | N-Substituent (R) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl | Sodium Ethoxide | Toluene | Reflux | 20 | 75-97 |

| 2 | Methyl | Sodium Methoxide | Toluene | Reflux | 18 | 70 |

| 3 | Phenyl | Sodium Ethoxide | Benzene | Reflux | 24 | 65 |

| 4 | Ethyl | Potassium tert-butoxide | THF | 0 - RT | 12 | 78 |

Experimental Protocols

Protocol 1: Synthesis of Acyclic Diester Precursor (Example: Diethyl 2,2'-(benzylazanediyl)diacetate)

This protocol describes the synthesis of the acyclic diester, a necessary precursor for the Dieckmann condensation.

Materials:

-

Benzylamine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

-

Add ethyl bromoacetate (2.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,2'-(benzylazanediyl)diacetate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure diester.

Protocol 2: Dieckmann Condensation (Example: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate)

This protocol details the intramolecular cyclization of the acyclic diester to form the 3-oxopiperidine-4-carboxylate.

Materials:

-

Diethyl 2,2'-(benzylazanediyl)diacetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium ethoxide (1.2 eq) portion-wise at room temperature.[1]

-

Heat the reaction mixture to reflux and maintain for 20 hours.[2]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is approximately 7.

-

Alternatively, the reaction can be quenched with a saturated aqueous solution of ammonium chloride.[2]

-

Extract the mixture with dichloromethane.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[2] A high yield of 97.6% with a purity of 99.5% has been reported for a similar process.[3]

Mandatory Visualizations

Mechanism of the Dieckmann Condensation

Caption: Mechanism of the Dieckmann condensation for 3-oxopiperidine-4-carboxylate synthesis.

Experimental Workflow

Caption: Experimental workflow for the Dieckmann condensation.

References

Application Notes and Protocols: The Role of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5) is a versatile heterocyclic building block crucial in the field of medicinal chemistry. Its unique structure, featuring a piperidine core with orthogonal protecting groups (Boc and ethyl ester) and a ketone functionality, allows for sequential and site-selective modifications. This makes it an invaluable intermediate for synthesizing complex molecular architectures, particularly for the development of novel therapeutic agents. These notes provide an overview of its applications and detailed protocols for its synthesis.

Physicochemical and Specification Data

The following table summarizes the key properties and specifications for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.

| Property | Value | Reference |

| CAS Number | 71233-25-5 | [1][2] |

| Molecular Formula | C₁₃H₂₁NO₅ | |

| Molecular Weight | 271.313 g/mol | |

| IUPAC Name | 1-tert-butyl 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | [2] |

| Synonyms | Ethyl 1-N-Boc-3-oxopiperidine-4-carboxylate, 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | [1] |

| Appearance | White to light yellow crystals or clear oil | [1] |

| Purity | ≥97% | |

| Boiling Point | 364.6 ± 42.0 °C at 760 mmHg | [2] |

| Storage | Room temperature or -20°C under nitrogen | [2] |

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the ketone at the 3-position and the ester at the 4-position on the piperidine ring allows for diverse chemical transformations to build molecular complexity.

-

Histamine H4 Receptor Antagonists: The closely related methyl ester, 1-(tert-Butyl) 4-methyl 3-oxopiperidine-1,4-dicarboxylate, is used as a reagent in the synthesis of fused pyrimidines, which act as antagonists for the histamine H4 receptor.[3] This suggests the ethyl ester can be used similarly in constructing heterocyclic scaffolds for potential allergy and inflammation treatments.

-

mGluR1 Antagonists: This class of compounds is also instrumental in creating heterocycles with a 4-substituted pyrimidine subunit.[3] These molecules have been investigated as metabotropic glutamate receptor 1 (mGluR1) antagonists, which are targets for treating conditions like migraine.[3]

-

Induction of Cell-Death: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a reactant used to synthesize heteroaryl N-sulfonamides, a class of compounds that has demonstrated the ability to induce cell death, indicating potential applications in oncology research.[1]

-

Protein Degrader Building Blocks: The compound is classified as a building block for protein degraders.[4] This is a cutting-edge area of drug discovery where bifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The piperidine scaffold is common in the linker component of these degraders.

Caption: Role as a Versatile Synthetic Intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

This protocol details the synthesis via debenzylation and Boc-protection of a precursor.[1]

1. Materials and Reagents:

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

-

10% Palladium on carbon (Pd/C) catalyst

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous ethanol (EtOH)

-

Parr Autoclave

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography: hexane, ethyl acetate

2. Synthetic Procedure:

Caption: Synthetic Workflow for the Title Compound.

-

Charging the Reactor: In a Parr autoclave, charge ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).[1]

-

Hydrogenation: Introduce hydrogen gas into the autoclave to a pressure of 38 bar.[1]

-

Reaction: Stir the reaction mixture at 50 °C for 48 hours.[1]

-

Work-up: After the reaction is complete, cool the autoclave to 25 °C and slowly release the hydrogen pressure. Remove the Pd/C catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain a yellow oil.[1]

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate (2:1) mixture. This affords the final product as a clear oil.[1]

3. Characterization:

-

Yield: The reported yield for this procedure is quantitative (100%, 9.10 g).[1]

-

Thin Layer Chromatography (TLC): The product has an Rf value of 0.70 using a mobile phase of hexane/ethyl acetate (2:1).[1]

-

Structural Confirmation: The structure should be confirmed by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[1]

Quantitative Data Summary

The table below summarizes the quantitative aspects of the synthesis protocol.

| Reactant/Reagent | Molar Amount (mmol) | Mass/Volume | Role |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | 33.58 | 10.0 g | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 67.16 | 14.64 g | Boc-Protecting Agent |

| Sodium Carbonate (Na₂CO₃) | 33.58 | 3.56 g | Base |

| 10% Palladium on Carbon (Pd/C) | N/A | 1.0 g | Catalyst |

| Anhydrous Ethanol (EtOH) | N/A | 100 ml | Solvent |

| Product Yield | 33.58 | 9.10 g (100%) | Final Product |

References

Synthesis of Novel Heterocycles from 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate as a versatile starting material. This β-keto ester, featuring a protected piperidine ring, is a valuable scaffold for constructing a variety of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The inherent reactivity of the 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with various binucleophiles to generate pyrazoles, isoxazoles, and pyrimidines.

Overview of Synthetic Pathways

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate serves as a key building block for the synthesis of several classes of fused heterocycles. The primary transformations involve the reaction of the β-keto ester functionality with dinucleophilic reagents, leading to the formation of new five- or six-membered rings fused to the piperidine core. The general synthetic strategies explored in these notes are:

-

Knorr Pyrazole Synthesis: Reaction with hydrazines to yield pyrazolo[4,3-c]piperidines.

-

Isoxazole Formation: Cyclocondensation with hydroxylamine to produce isoxazolo[4,3-c]piperidines.

-

Pyrimidine Synthesis: Reaction with amidines, urea, or thiourea to form pyrimido[4,5-d]piperidines.

These reactions offer a modular approach to a diverse range of heterocyclic structures, with the substituents on the nucleophile providing a handle for chemical diversity.

Caption: General synthetic routes from the starting material.

Synthesis of the Starting Material

The starting material, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, can be efficiently synthesized from commercially available precursors. A common route involves the debenzylation and subsequent Boc-protection of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

Protocol: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate[1]

This protocol details the synthesis via catalytic hydrogenation and in-situ Boc-protection.

Caption: Synthesis of the starting β-keto ester.

Materials:

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

-

10% Palladium on carbon (Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr autoclave or similar high-pressure reactor

Procedure:

-

Charge a Parr autoclave with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).[1]

-

Seal the autoclave and introduce hydrogen gas to a pressure of 38 bar.[1]

-